N-[(E)-furan-2-ylmethylidene]thiophene-2-sulfonamide
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Overview
Description
N-(2-furyl)methylidene 2-thiophenesulfonamide is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring and a thiophene ring, both of which are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furyl)methylidene 2-thiophenesulfonamide typically involves the condensation of 2-furylmethylamine with 2-thiophenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale equipment for mixing, heating, and purification .
Chemical Reactions Analysis
Types of Reactions
N-(2-furyl)methylidene 2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(2-furyl)methylidene 2-thiophenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-(2-furyl)methylidene 2-thiophenesulfonamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with essential bacterial enzymes or pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-2-thiophenesulfonamide
- N-(tert-butyl)-2-thiophenesulfonamide
- N-[2-(2-furyl)-2-hydroxypropyl]-2-thiophenesulfonamide
Uniqueness
N-(2-furyl)methylidene 2-thiophenesulfonamide is unique due to its specific combination of a furan and thiophene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7NO3S2 |
---|---|
Molecular Weight |
241.3 g/mol |
IUPAC Name |
(NE)-N-(furan-2-ylmethylidene)thiophene-2-sulfonamide |
InChI |
InChI=1S/C9H7NO3S2/c11-15(12,9-4-2-6-14-9)10-7-8-3-1-5-13-8/h1-7H/b10-7+ |
InChI Key |
RNILEJFLHHZRRB-JXMROGBWSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/S(=O)(=O)C2=CC=CS2 |
Canonical SMILES |
C1=COC(=C1)C=NS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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